molecular formula C19H23N3O4S B10890665 1-(4-Ethylbenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine

1-(4-Ethylbenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine

Cat. No.: B10890665
M. Wt: 389.5 g/mol
InChI Key: JGHIIMFYRXHSAQ-UHFFFAOYSA-N
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Description

1-(4-Ethylbenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethylbenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-ethylbenzyl chloride and 4-nitrophenylsulfonyl chloride.

    Reaction with Piperazine: These starting materials are reacted with piperazine under controlled conditions.

    Catalysts and Solvents: Common catalysts include bases such as triethylamine, and solvents like dichloromethane or ethanol are used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Optimization of Reaction Conditions: Optimizing temperature, pressure, and reaction time to maximize yield and purity.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethylbenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

    Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon.

    Nucleophiles: Amines, thiols.

    Hydrolysis Conditions: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions include derivatives with modified functional groups, such as amino or hydroxyl groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Ethylbenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine involves:

    Molecular Targets: Binding to specific receptors or enzymes in biological systems.

    Pathways Involved: Modulating signaling pathways that regulate cellular processes such as proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-4-[(4-nitrophenyl)sulfonyl]piperazine: Lacks the ethyl group on the benzyl ring.

    1-(4-Methylbenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine: Contains a methyl group instead of an ethyl group.

    1-(4-Chlorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine: Contains a chlorine atom on the benzyl ring.

Uniqueness

1-(4-Ethylbenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine is unique due to the presence of the ethyl group, which may influence its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C19H23N3O4S

Molecular Weight

389.5 g/mol

IUPAC Name

1-[(4-ethylphenyl)methyl]-4-(4-nitrophenyl)sulfonylpiperazine

InChI

InChI=1S/C19H23N3O4S/c1-2-16-3-5-17(6-4-16)15-20-11-13-21(14-12-20)27(25,26)19-9-7-18(8-10-19)22(23)24/h3-10H,2,11-15H2,1H3

InChI Key

JGHIIMFYRXHSAQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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